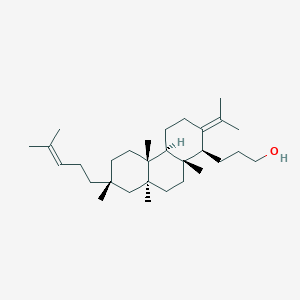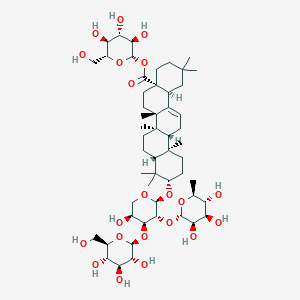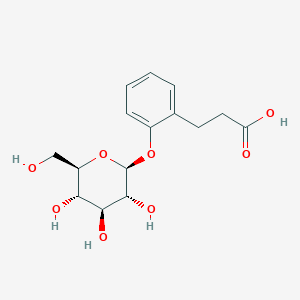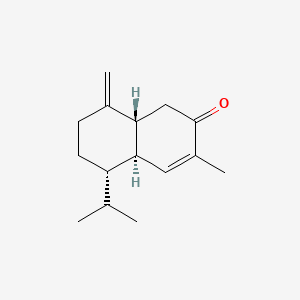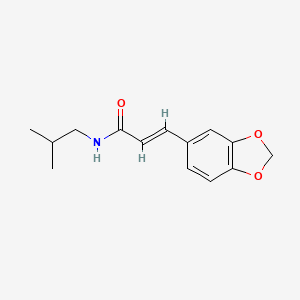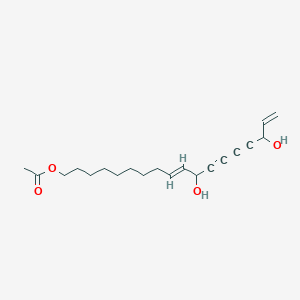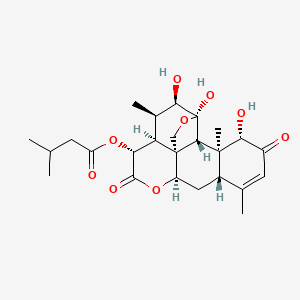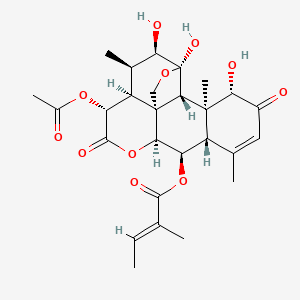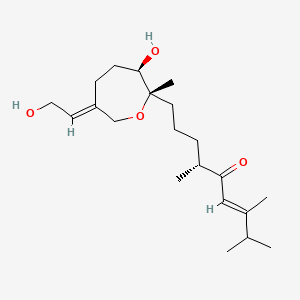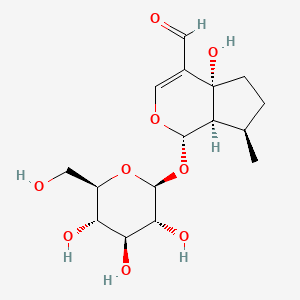
Zoapatanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zoapatanol is a biologically active molecule that naturally occurs in the zeopatle plant, which has been used in Mexico to make a tea that can induce menstruation and labor . It is an oxepane diterpenoid isolated from the leaves of the zoapatle plant, Montanoa tomentosa .
Synthesis Analysis
The synthesis of this compound involves several key steps. One of the key steps in a new synthesis of this compound involves stannic chloride catalysed isomerisation of the epoxy diol to the oxepane with inversion of configuration of the tertiary carbon atom . Differential protection of the hydroxy groups allows oxidation to the acid followed by addition of the prenyl group to complete the side-chain .Molecular Structure Analysis
This compound has a molecular formula of C20H34O4 and a molecular weight of 338.49 . Its percent composition is C 70.97%, H 10.12%, O 18.91% .Chemical Reactions Analysis
In the synthesis of this compound, several chemical reactions are involved. For instance, the zirconium catalysed cis-addition of trimethylaluminium to the acetylene according to Negishi and reaction of the ‘ate’ complex with butyl-lithium with ethylene oxide to form the E-alcohol . The derived iodide was used to alkylate the adduct of triphenylphosphine and diethyl maleate and the product reduced to the diol . Epoxidation of the diacetate occurred at the 6- double bond to give, after hydrolysis, the key epoxy diol .Mechanism of Action
properties
CAS RN |
71117-51-6 |
|---|---|
Molecular Formula |
C20H34O4 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
(6R)-9-[(2S,3R,6E)-3-hydroxy-6-(2-hydroxyethylidene)-2-methyloxepan-2-yl]-2,6-dimethylnon-2-en-5-one |
InChI |
InChI=1S/C20H34O4/c1-15(2)7-9-18(22)16(3)6-5-12-20(4)19(23)10-8-17(11-13-21)14-24-20/h7,11,16,19,21,23H,5-6,8-10,12-14H2,1-4H3/b17-11+/t16-,19-,20+/m1/s1 |
InChI Key |
XRDHAXIOHKTIGF-JECBFZOVSA-N |
Isomeric SMILES |
C[C@H](CCC[C@]1([C@@H](CC/C(=C\CO)/CO1)O)C)C(=O)CC=C(C)C |
SMILES |
CC(CCCC1(C(CCC(=CCO)CO1)O)C)C(=O)CC=C(C)C |
Canonical SMILES |
CC(CCCC1(C(CCC(=CCO)CO1)O)C)C(=O)CC=C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



